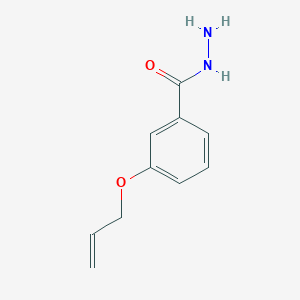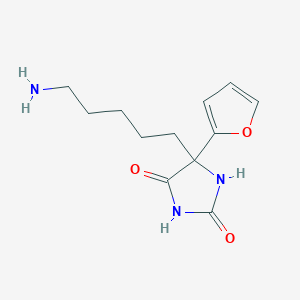
3-(3-Iodophenyl)acrylic acid
Übersicht
Beschreibung
3-(3-Iodophenyl)acrylic acid is a chemical compound with the molecular formula C9H7IO2 and a molecular weight of 274.06 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-(3-Iodophenyl)acrylic acid is1S/C9H7IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ . This compound has 12 heavy atoms and 6 aromatic heavy atoms . Physical And Chemical Properties Analysis
3-(3-Iodophenyl)acrylic acid is a solid substance . It has a molecular weight of 274.06 and a molecular formula of C9H7IO2 . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 1.9 , indicating its lipophilicity.Wissenschaftliche Forschungsanwendungen
Biomedical Applications
3-(3-Iodophenyl)acrylic acid: is utilized in the synthesis of acrylic-based materials which are pivotal in biomedical applications. These materials are FDA-approved and are used in devices such as orthopedic bone cements and dental restoratives . The ability to tailor their properties like mechanical performance and antimicrobial capacity makes them suitable for a range of biomedical uses.
Bioengineering
In bioengineering, 3-(3-Iodophenyl)acrylic acid contributes to the development of composite or nanocomposite biomaterials . These are used in creating sophisticated platforms for tissue engineering, combining with materials like carbon nanomaterials to enhance properties like porosity and biological behavior .
Tissue Engineering
This compound plays a role in the creation of acrylic porous supports (scaffolds) which are structured to have specific pore morphologies for tissue engineering applications. These scaffolds are designed to support cell growth and tissue regeneration .
Dental Materials
3-(3-Iodophenyl)acrylic acid: is part of the acrylic-based polymers used in dentistry for dental crowns , adhesives , and impression trays . The material’s versatility and biocompatibility make it a valuable component in dental applications .
Orthopaedics
In orthopaedics, this acid derivative is incorporated into bone cements . The material’s properties are enhanced by adding other polymers or materials to improve its mechanical strength and interaction with body fluids .
Ophthalmology
Acrylic-based materials, which include 3-(3-Iodophenyl)acrylic acid , are used in ophthalmology for manufacturing intraocular lenses and contact lenses . These materials need to possess excellent optical clarity and be biocompatible with eye tissues .
Regenerative Medicine
The compound is involved in regenerative medicine, particularly in the synthesis of hydrogels that can support cell differentiation , angiogenesis , and tissue repair . These hydrogels are often combined with natural molecules to enhance their regenerative capabilities .
Drug Delivery Systems
3-(3-Iodophenyl)acrylic acid: is also used in the development of drug delivery systems, such as floating drug delivery systems . Polymers derived from this compound can be engineered to release drugs at specific rates and locations within the body, improving the efficacy of treatments .
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-(3-iodophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOFQTFBKOHMCW-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Iodophenyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(3-Iodophenyl)acrylic acid affect plant gene expression?
A1: Research indicates that exposure of Arabidopsis thaliana seedlings to 3-(3-Iodophenyl)acrylic acid for 6 hours resulted in the upregulation of specific gene groups []. Notably, the compound induced a transcriptional response similar to that of the plant hormone indole-3-acetic acid (IAA), particularly in genes associated with early auxin response. Additionally, genes involved in environmental stress and toxin detoxification pathways were also upregulated. This suggests that 3-(3-Iodophenyl)acrylic acid might exert its plant growth-inhibitory effects by mimicking auxin activity and triggering stress response mechanisms within the plant.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)



![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)
![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)





